molecular formula C5H14ClNO2S B6259996 [2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride CAS No. 1423026-04-3

[2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6259996
CAS No.: 1423026-04-3
M. Wt: 187.7
InChI Key:
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Description

“2-(ethanesulfonyl)ethylamine hydrochloride” is an organic compound with the CAS Number: 128696-32-2 . It has a molecular weight of 187.69 . The IUPAC name for this compound is 2-(ethylsulfonyl)-N-methylethanamine hydrochloride . It is a solid at room temperature .


Chemical Reactions Analysis

Amines, in general, can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible . Amines can also react with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Palladium-catalyzed Amination

A study by Anjanappa et al. (2008) discusses the use of 2-(Trimethylsilyl)ethanesulfonyl amide as an ammonia equivalent for palladium-catalyzed amination of aryl halides. This process enables the preparation of anilines and anilines with sensitive functional groups, showcasing the utility of similar ethanesulfonyl derivatives in facilitating complex chemical syntheses (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).

Controlling Genotoxic Impurities

Research by Yang et al. (2009) explored methods to control the genotoxins ethyl chloride and methyl chloride formed during the preparation of hydrochloride salts of tertiary amines. This study is crucial for understanding how to mitigate potentially harmful by-products in the synthesis of compounds like "2-(ethanesulfonyl)ethylamine hydrochloride" and ensuring the safety and purity of chemical reactions (Yang, Haney, Vaux, Riley, Heidrich, He, Mason, Tehim, Fisher, Maag, & Anderson, 2009).

Photocatalytic Oxidation Studies

Martyanov and Klabunde (2003) investigated the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2, leading to a variety of degradation products. Although this study focuses on a different sulfide, it illustrates the potential for using photocatalytic methods to study and perhaps decompose similar ethanesulfonyl compounds under environmental conditions (Martyanov & Klabunde, 2003).

Proton Transfer Enthalpies

Naidoo and Sankar (2001) measured the enthalpies of proton transfer in mixtures of methanol and water for various amines and sulfonic acids. This research provides insight into the solvation and protonation behaviors of compounds like "2-(ethanesulfonyl)ethylamine hydrochloride" in different solvent environments, which is crucial for understanding their reactivity and stability (Naidoo & Sankar, 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride involves the reaction of 2-chloroethyl ethanesulfonate with methylamine hydrochloride.", "Starting Materials": [ "2-chloroethyl ethanesulfonate", "methylamine hydrochloride" ], "Reaction": [ "Add 2-chloroethyl ethanesulfonate to a round-bottom flask.", "Add a stir bar and 50 mL of anhydrous dichloromethane to the flask.", "Add methylamine hydrochloride to the flask and stir the mixture for 24 hours at room temperature.", "After 24 hours, filter the mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain [2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride." ] }

CAS No.

1423026-04-3

Molecular Formula

C5H14ClNO2S

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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